molecular formula C6H5FN2O B14858638 6-Amino-5-fluoropicolinaldehyde

6-Amino-5-fluoropicolinaldehyde

Cat. No.: B14858638
M. Wt: 140.11 g/mol
InChI Key: OHQQLVNCLCHGOK-UHFFFAOYSA-N
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Description

6-Amino-5-fluoropicolinaldehyde is an organic compound that belongs to the class of fluorinated picolinaldehydes It is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 5th position on the picolinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-fluoropicolinaldehyde, is reacted with an amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of 6-Amino-5-fluoropicolinaldehyde may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-fluoropicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-Amino-5-fluoropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoropicolinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

    5-Fluoropicolinaldehyde: Similar structure but lacks the amino group, leading to different reactivity and applications.

    6-Amino-2-fluoropicolinaldehyde: Similar structure but with the fluorine atom at a different position, affecting its chemical properties and reactivity.

Uniqueness: 6-Amino-5-fluoropicolinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

6-amino-5-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9)

InChI Key

OHQQLVNCLCHGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)N)F

Origin of Product

United States

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